molecular formula C16H21ClN2O3 B2857708 4-(3-Chloro-4-methylanilino)-2-(cyclopentylamino)-4-oxobutanoic acid CAS No. 1025773-69-6

4-(3-Chloro-4-methylanilino)-2-(cyclopentylamino)-4-oxobutanoic acid

Cat. No.: B2857708
CAS No.: 1025773-69-6
M. Wt: 324.81
InChI Key: UCVBGFLUOJWZIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chloro-4-methylanilino)-2-(cyclopentylamino)-4-oxobutanoic acid, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of Janus kinases (JAKs), a family of intracellular enzymes that play a crucial role in the regulation of immune responses.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Diaminomethylidene Derivatives : A study detailed the synthesis of diaminomethylidene derivatives of tetronic acid, demonstrating the reactivity of methyl 4-chloro-3-oxobutanoate with benzoylcyanamide, which could be related to the synthesis or structural modification of the compound . This research contributes to the understanding of synthesis routes for complex molecules (Prezent & Dorokhov, 2012).

  • Molecular Structure and Analysis : Another study explored the molecular structure, hyperpolarizability, and NBO analysis of a related compound, providing insights into the electronic and optical properties of similar molecular structures. This could be pertinent for applications in materials science or molecular electronics (Raju et al., 2015).

Molecular Docking and Biological Activity

  • Molecular Docking and Vibrational Studies : Research on derivatives of butanoic acid, which share a core structure with the compound of interest, has revealed their potential biological activities. Molecular docking studies suggest these derivatives could inhibit Placenta growth factor (PIGF-1), indicating possible therapeutic applications (Vanasundari et al., 2018).

Properties

IUPAC Name

4-(3-chloro-4-methylanilino)-2-(cyclopentylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3/c1-10-6-7-12(8-13(10)17)19-15(20)9-14(16(21)22)18-11-4-2-3-5-11/h6-8,11,14,18H,2-5,9H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVBGFLUOJWZIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC(C(=O)O)NC2CCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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